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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzyl alcohol

Cat. No.: B104144 Get Quote

Compound Identification and Structural
Overview
Precise identification is the first step in any rigorous scientific investigation. 4-Fluoro-3-
nitrobenzyl alcohol is a solid organic compound belonging to the halogenated nitroaromatic

family.[1] The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the

benzene ring creates a unique electronic and steric environment, influencing its reactivity,

intermolecular interactions, and, consequently, its physical properties.

Table 1: Chemical Identifiers for 4-Fluoro-3-nitrobenzyl alcohol

Identifier Value Source(s)

CAS Number 20274-69-5 [1][2][3]

Molecular Formula C₇H₆FNO₃ [1][2][3]

Molecular Weight 171.13 g/mol [2]

IUPAC Name
(4-fluoro-3-

nitrophenyl)methanol
[2]

Synonyms 4-Fluoro-3-nitro-benzyl alcohol [1][4]

InChI Key
MKWJZTFMDWSRIH-

UHFFFAOYSA-N
[1][2][4]
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| Canonical SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])F |[2] |

Core Physical Properties: An Experimental
Approach
A thorough literature search reveals a gap in publicly available, experimentally determined

quantitative data for key physical properties such as melting point, boiling point, and solubility

for 4-Fluoro-3-nitrobenzyl alcohol specifically. Commercial suppliers describe it as a solid,

with a color ranging from white to yellow or brown, and offer it in purities of 96-97%.[1][4]

The absence of established data necessitates a robust experimental approach. The following

sections detail the authoritative protocols for determining these properties, ensuring data

integrity and reproducibility. For context, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl

alcohol, has a reported melting point of 93-94 °C.[5]

Spectroscopic Profile: Characterization and
Prediction
Spectroscopic analysis is essential for confirming the identity and purity of a compound. While

a definitive, published spectrum for 4-Fluoro-3-nitrobenzyl alcohol is not readily available, its

profile can be reliably predicted based on fundamental principles and data from analogous

structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed

information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic

region will be complex due to the substitution pattern and fluorine-proton coupling.

¹³C NMR: The carbon NMR will display signals for each of the seven unique carbon atoms in

the molecule. The carbon attached to the fluorine will show a characteristic large coupling

constant (¹JCF).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
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Group
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale & Key
Features

Ar-H (C5-H) ~7.6-7.8 ~125-130
Aromatic proton
ortho to the CH₂OH
group.

Ar-H (C6-H) ~7.4-7.6
~115-120 (d, ²JCF ≈

20-25 Hz)

Aromatic proton ortho

to the fluorine atom,

showing doublet

splitting from F.

Ar-H (C2-H) ~8.0-8.2 ~130-135

Aromatic proton ortho

to the nitro group,

expected to be the

most downfield.

-CH₂OH ~4.7-4.9 ~63-65

Benzylic protons

adjacent to an

electronegative

oxygen atom. Appears

as a singlet, or a

doublet if coupled to

the OH proton.

-CH₂OH ~1.5-2.5 (broad s) -

The hydroxyl proton

signal is often broad

and its position is

concentration and

solvent dependent.

Ar-C (C1) - ~140-145

Quaternary carbon

attached to the

CH₂OH group.

Ar-C (C3) - ~148-152

Quaternary carbon

attached to the NO₂

group.
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| Ar-C (C4) | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) | Quaternary carbon directly bonded to

fluorine, exhibiting a large C-F coupling constant. |

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups

present in a molecule.

Table 3: Predicted Principal IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3200-3500 Strong, Broad

Aromatic C-H Stretch 3000-3100 Medium

Asymmetric N-O Stretch (NO₂) 1520-1560 Strong

Symmetric N-O Stretch (NO₂) 1340-1360 Strong

Aromatic C=C Stretch 1450-1600 Medium-Weak

C-O Stretch (Primary Alcohol) 1050-1085 Strong

| C-F Stretch | 1100-1250 | Strong |

3.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would provide

the molecular weight and fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.

Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of

water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[6] PubChem predicts

collision cross-section data for various adducts, with the [M+H]⁺ ion having a predicted m/z

of 172.04045.[7]

Methodologies for Physical Property Determination
The following protocols are presented as self-validating systems, incorporating best practices

to ensure data of the highest quality. The overall workflow for characterizing a new or

undocumented compound is outlined below.
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Characterization Workflow

Obtain/Synthesize High-Purity Sample

Spectroscopic Confirmation
(NMR, IR, MS)

Identity & Purity Check

Melting Point Determination

Proceed if Pure

Equilibrium Solubility Assay

Proceed if Characterized

Data Analysis & Reporting

Compile Data

Click to download full resolution via product page

Caption: General workflow for the physical characterization of a solid organic compound.

4.1. Protocol for Melting Point Determination The melting point is a critical indicator of purity.

Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities

typically depress the melting point and broaden the range.[8]

Rationale: This method relies on the precise observation of the phase transition from solid to

liquid under slow, controlled heating to ensure thermal equilibrium between the sample and

the thermometer.
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Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary

tubes (sealed at one end), thermometer.

Procedure:

Sample Preparation: Place a small amount of finely powdered, dry 4-Fluoro-3-
nitrobenzyl alcohol onto a clean, dry surface. Gently tap the open end of a capillary tube

into the powder.[5]

Loading: Invert the tube and tap the sealed end on a hard surface to pack the solid into

the bottom. The sample height should be 1-2 mm.[9]

Initial Determination (Rapid): Place the capillary in the heating block. Heat rapidly to get an

approximate melting temperature. This saves time in subsequent, more accurate

measurements.[8]

Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat

rapidly to within 15-20 °C of the approximate melting point.

Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading

during the phase change.[1]

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last crystal melts completely. The melting point is

reported as the range T₁-T₂.[1]

Validation: Repeat the accurate determination at least twice with fresh samples.

Consistent results validate the measurement.

4.2. Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This "gold

standard" method measures the thermodynamic equilibrium solubility, which is the maximum

concentration of a solute that can dissolve in a solvent at a specific temperature.

Rationale: By agitating an excess of the solid compound in a solvent for an extended period,

a saturated solution is formed, achieving thermodynamic equilibrium. Quantifying the

dissolved compound in the supernatant provides the solubility value.
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Materials: 4-Fluoro-3-nitrobenzyl alcohol (solid), analytical grade solvents (e.g., water,

PBS, ethanol, DMSO), thermostatic shaker, centrifuge, calibrated analytical instrument

(HPLC or UV-Vis spectrophotometer), syringe filters (e.g., 0.45 µm PTFE).

Procedure:

Preparation: Add an excess amount of solid 4-Fluoro-3-nitrobenzyl alcohol to several

vials (perform in triplicate). The presence of undissolved solid at the end of the experiment

is crucial.

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant

temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours)

to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand to let the solid settle.

Centrifuge the vials to pellet the remaining solid.

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant.

Immediately filter the sample through a syringe filter to remove any microscopic

undissolved particles. This step is critical to avoid overestimation of solubility.

Quantification: Dilute the filtered solution as necessary and analyze the concentration of

the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard

curve.

Calculation: The determined concentration is the equilibrium solubility of the compound in

that solvent at the specified temperature.

4.3. Protocol for NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is key to obtaining a high-resolution spectrum. The

compound must be fully dissolved in a deuterated solvent, and any particulate matter must

be removed to prevent peak broadening.
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Materials: 10-20 mg of 4-Fluoro-3-nitrobenzyl alcohol, deuterated solvent (e.g., CDCl₃,

DMSO-d₆), NMR tube, pipette with cotton plug.

Procedure:

Dissolution: Weigh approximately 10-20 mg of the solid into a small vial. Add ~0.7 mL of

the chosen deuterated solvent.[2]

Transfer: Ensure the sample is fully dissolved. If any solid remains, filter the solution into

the NMR tube through a pipette fitted with a small cotton plug to remove particulates.[2]

Acquisition: Place the NMR tube in the spectrometer. The instrument will lock on the

deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then

acquire the spectrum according to standard instrument parameters.

Illustrative Synthesis Pathway
4-Fluoro-3-nitrobenzyl alcohol is not commonly synthesized in introductory literature.

However, a logical and field-proven approach is the selective reduction of its corresponding

aldehyde, 4-Fluoro-3-nitrobenzaldehyde, which is commercially available. The reduction of a

nitrobenzaldehyde to a nitrobenzyl alcohol using a mild reducing agent like sodium borohydride

(NaBH₄) is a standard transformation that preserves the nitro group.
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Caption: A representative synthesis workflow for 4-Fluoro-3-nitrobenzyl alcohol.

Safety, Handling, and Storage
As a Senior Application Scientist, prioritizing safety is paramount. Adherence to established

safety protocols is non-negotiable.

Hazard Identification: Aggregated GHS data indicates that 4-Fluoro-3-nitrobenzyl alcohol
causes serious eye irritation (H319).[2] Some suppliers also list H315 (Causes skin irritation)

and H335 (May cause respiratory irritation).[4] The corresponding GHS pictogram is the

exclamation mark (GHS07).[4]

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant

gloves, and a lab coat when handling this compound.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room

temperature.[4]

This guide provides the foundational knowledge and detailed experimental frameworks

necessary for researchers to confidently determine and utilize the physical properties of 4-
Fluoro-3-nitrobenzyl alcohol. By following these validated protocols, scientists can ensure

the generation of high-quality, reliable data essential for advancing their research and

development objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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